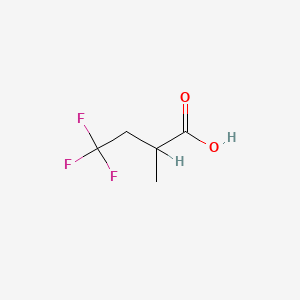
Ácido 2-metil-4,4,4-trifluorobutírico
Descripción general
Descripción
2-Methyl-4,4,4-trifluorobutyric acid is an organic compound with the molecular formula C5H7F3O2. It is a derivative of butyric acid, where three hydrogen atoms on the terminal carbon are replaced by fluorine atoms, and a methyl group is attached to the second carbon. This compound is known for its unique chemical properties due to the presence of fluorine atoms, which significantly alter its reactivity and stability.
Aplicaciones Científicas De Investigación
2-Methyl-4,4,4-trifluorobutyric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in enzyme inhibition and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, especially those requiring fluorinated moieties for enhanced metabolic stability.
Industry: The compound is used in the production of agrochemicals and dyestuffs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-4,4,4-trifluorobutyric acid can be synthesized through various methods. One common approach involves the alkylation of a glycine Schiff base with CF3-CH2-I under basic conditions to form the corresponding Ni(II) complex. This complex is then disassembled to reclaim the chiral auxiliary and produce 2-Methyl-4,4,4-trifluorobutyric acid .
Industrial Production Methods
In industrial settings, the production of 2-Methyl-4,4,4-trifluorobutyric acid often involves large-scale synthesis techniques. These methods typically employ recyclable chiral auxiliaries and robust reaction conditions to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4,4,4-trifluorobutyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols.
Mecanismo De Acción
The mechanism by which 2-Methyl-4,4,4-trifluorobutyric acid exerts its effects involves interactions with molecular targets such as enzymes and proteins. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, which can modulate the activity of target molecules. These interactions often lead to changes in the conformation and function of proteins, thereby influencing biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
4,4,4-Trifluorobutyric acid: Similar in structure but lacks the methyl group on the second carbon.
2-Methylbutyric acid: Similar but without the trifluoromethyl group.
2,2,2-Trifluoroethanol: Contains a trifluoromethyl group but is an alcohol rather than a carboxylic acid.
Uniqueness
2-Methyl-4,4,4-trifluorobutyric acid is unique due to the combination of a trifluoromethyl group and a methyl group on the butyric acid backbone. This unique structure imparts distinct chemical properties, such as increased acidity and reactivity, making it valuable in various chemical and biological applications .
Propiedades
IUPAC Name |
4,4,4-trifluoro-2-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O2/c1-3(4(9)10)2-5(6,7)8/h3H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUKEMPWKGDRJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379579 | |
| Record name | 4,4,4-trifluoro-2-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99783-23-0 | |
| Record name | 4,4,4-trifluoro-2-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
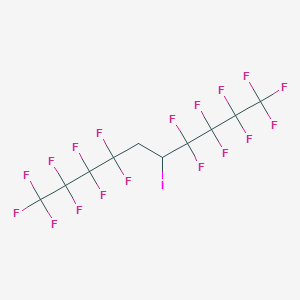
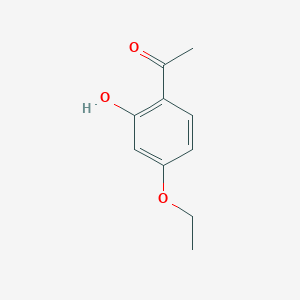

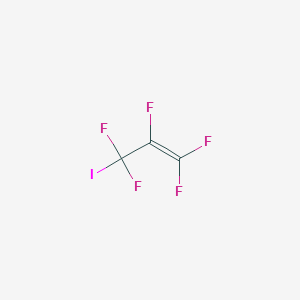



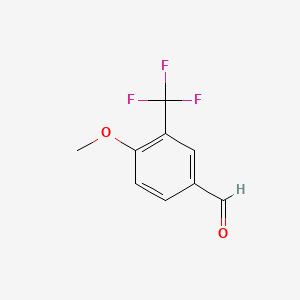
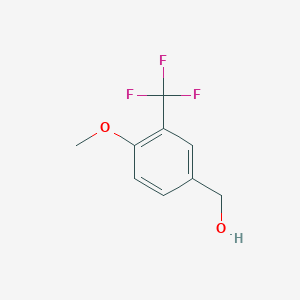

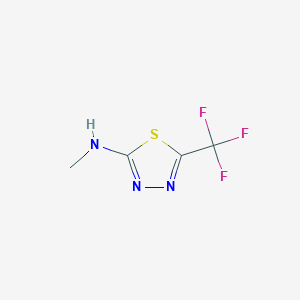

![Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate](/img/structure/B1305605.png)
![Methyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate](/img/structure/B1305606.png)
